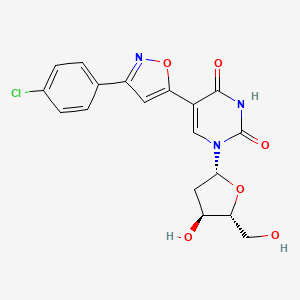
1,3-Bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran typically involves the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature. This reaction yields a dimeric ether compound, which, upon heating in toluene under reflux conditions, forms the desired tricyclic-fused compound . The structure of this compound is confirmed using techniques such as NMR, mass spectroscopy, and X-ray crystallography.
Industrial Production Methods
While specific industrial production methods for 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan: Another tricyclic-fused compound with similar structural features.
1,8-Di-p-tolyl-3,6-diphenyl-1,4,7-octaaztriene: A compound with multiple aromatic rings and similar synthetic routes.
Uniqueness
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is unique due to its specific arrangement of aromatic rings and the presence of both phenyl and p-tolyl groups. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
62422-91-7 |
|---|---|
分子式 |
C34H26O |
分子量 |
450.6 g/mol |
IUPAC名 |
1,3-bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran |
InChI |
InChI=1S/C34H26O/c1-23-13-17-27(18-14-23)33-31-29(25-9-5-3-6-10-25)21-22-30(26-11-7-4-8-12-26)32(31)34(35-33)28-19-15-24(2)16-20-28/h3-22H,1-2H3 |
InChIキー |
TYFBCNLPMMMYDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC=C(C3=C(O2)C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)



![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)

![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)


